3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound represents a sophisticated arrangement of heterocyclic and aliphatic components that contribute to its distinctive chemical properties. The compound possesses a molecular formula of C₁₃H₁₆F₃N₃O₂ with a molecular weight of 303.28 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid, reflecting the hierarchical arrangement of its constituent structural elements.
The molecular framework consists of three primary structural domains that are covalently linked through specific connectivity patterns. The pyridine ring system serves as the core aromatic heterocycle, substituted at the 5-position with a trifluoromethyl group that significantly influences the electronic properties of the entire molecule. This trifluoromethyl substitution introduces substantial electron-withdrawing character, which affects both the reactivity and conformational preferences of adjacent structural elements. The piperazine ring system functions as a flexible six-membered heterocyclic bridge, connecting the pyridine moiety to the propanoic acid chain through nitrogen atoms at positions 1 and 4 of the piperazine ring.
Properties
IUPAC Name |
3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c14-13(15,16)10-1-2-11(17-9-10)19-7-5-18(6-8-19)4-3-12(20)21/h1-2,9H,3-8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJZDCULOBDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid typically involves multiple steps, including the formation of the pyridine and piperazine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Chemical Reactions Analysis
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like trimethylsilyl cyanide (TMSCN).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound has shown promise in several areas of research:
-
Anticancer Research :
- It has been investigated for its potential as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway, which is crucial in cell growth and proliferation. Inhibitors targeting mTOR have been linked to therapeutic effects in various cancers. For instance, compounds structurally related to 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid have demonstrated selective inhibition of mTORC1 and mTORC2, leading to reduced tumor growth in xenograft models .
-
Neuropharmacology :
- The piperazine moiety within the compound is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders or neurodegenerative diseases. Research indicates that modifications to piperazine structures can enhance selectivity and potency against specific receptor subtypes .
- Drug Development :
Case Study 1: mTOR Inhibition
A study focused on the development of mTOR inhibitors identified derivatives of piperazine that include trifluoromethyl substitutions, similar to those found in this compound. These compounds were evaluated for their ability to inhibit mTOR activity in vitro and showed significant potency with selectivity over other kinases .
Case Study 2: Neurotransmitter Interaction
Research exploring the effects of trifluoromethyl-pyridine derivatives on serotonin receptors found that specific modifications could enhance binding affinity and selectivity. This study highlighted the potential application of such compounds in developing novel antidepressants or anxiolytics .
Summary Table of Applications
Mechanism of Action
The mechanism of action for 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid include:
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: This compound also features a trifluoromethyl group attached to a pyridine ring, but with different functional groups and applications.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound has a similar core structure but includes additional functional groups that confer different properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Biological Activity
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.28 g/mol. The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antitumor Activity : Compounds with piperazine and pyridine moieties have shown promise in inhibiting cancer cell proliferation.
- Antidepressant Effects : Some derivatives have been linked to serotonin receptor modulation, suggesting potential antidepressant properties.
- Anti-inflammatory Properties : The presence of the trifluoromethyl group may contribute to reduced inflammatory responses.
The mechanisms through which this compound exerts its effects are still under investigation. However, similar compounds have demonstrated interactions with various biological targets:
- TRPV1 Antagonism : Similar piperazine derivatives have been characterized as antagonists of the TRPV1 receptor, which plays a role in pain and inflammation pathways .
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth.
Antitumor Activity
A study focusing on a related compound demonstrated significant cytotoxicity against colon cancer and leukemia cell lines. The leads exhibited DNA fragmentation and activated caspase pathways in HL-60 cells, indicating apoptosis induction .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3d | HL-60 | 10 | DNA Fragmentation |
| 3e | HSC-2 | 15 | Caspase Activation |
Anti-inflammatory Effects
Research has indicated that related compounds can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also possess anti-inflammatory properties .
Q & A
Basic: What safety protocols should be followed when handling 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and safety goggles to minimize skin and eye exposure. Use a fume hood to prevent inhalation of aerosols or dust .
- Emergency Measures:
- Skin Contact: Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
- Eye Exposure: Flush eyes with water for ≥15 minutes, ensuring eyelids are held open .
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .
- Storage: Keep in a tightly sealed container in a dry, cool environment to prevent degradation .
Basic: What are the established synthetic routes for this compound?
Answer:
A common method involves coupling 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a propanoic acid derivative (e.g., 3-(thiophen-2-ylthio)propanoic acid) via peptide coupling reagents:
- Reagents: HOBt (1-hydroxybenzotriazole), TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate), and anhydrous triethylamine (NEt₃) in DMF .
- Procedure:
- Activate the carboxylic acid group using HOBt/TBTU.
- React with the piperazine derivative under inert, anhydrous conditions.
- Purify via column chromatography or recrystallization.
- Yield Optimization: Adjust stoichiometry (e.g., 1.1:1 molar ratio of piperazine to acid) and reaction time (typically 12–24 hours) .
Basic: Which analytical techniques are critical for characterizing this compound and its impurities?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity and identify impurities (e.g., unreacted starting materials) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm structural integrity (e.g., trifluoromethyl peak at ~110 ppm in ¹³C NMR) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ≈ 345.1 g/mol).
Advanced: How can computational methods streamline reaction optimization for this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .
- Machine Learning (ML): Train models on existing reaction data (e.g., solvent effects, reagent compatibility) to predict optimal conditions (e.g., DMF vs. THF for coupling efficiency) .
- Case Study: ICReDD’s approach combines computational screening with experimental validation, cutting reaction development time by 40% .
Advanced: What engineering challenges arise during scale-up of synthesis, and how can they be addressed?
Answer:
- Heat Transfer: Exothermic coupling reactions require jacketed reactors with precise temperature control (<5°C deviation) to prevent side reactions .
- Mixing Efficiency: Use radial-flow impellers to ensure homogeneity in viscous DMF solutions .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Advanced: How can contradictory biological activity data (e.g., agrochemical vs. pharmaceutical) be resolved?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing trifluoromethyl with chloro groups) and test against target receptors .
- Example: Fluazifop, a herbicide with a similar pyridinyl-phenoxy scaffold, showed herbicidal activity via acetyl-CoA carboxylase inhibition, while analogs exhibited neuroactive properties .
- Data Normalization: Use standardized assays (e.g., IC₅₀ comparisons across multiple cell lines) to reduce variability .
Advanced: What strategies improve coupling reaction yields for derivatives of this compound?
Answer:
- Reagent Selection: Replace TBTU with EDCI/HOBt for cost-effective, moisture-tolerant coupling .
- Solvent Optimization: Test polar aprotic solvents (e.g., DMF vs. DMAc) to enhance solubility of intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
